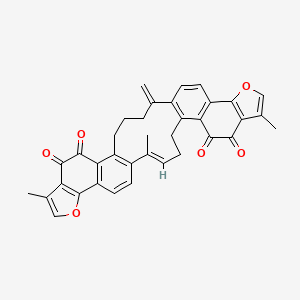

Neoprzewaquinone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCYGZVSVUMEL-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neoprzewaquinone A: An In-Depth Technical Guide to its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO) is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology and for smooth muscle relaxation. This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and structured data for researchers in drug discovery and development.

Physicochemical Properties

This compound is a lipophilic compound belonging to the tanshinone class of diterpenoids. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C36H28O6 | PubChem |

| Molecular Weight | 556.6 g/mol | PubChem |

| Appearance | Red solid powder | (Yan et al., 2022) |

| IUPAC Name | (2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.0⁶,¹⁸.0⁷,¹⁵.0¹⁰,¹⁴.0²⁴,³².0²⁷,³¹]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | PubChem |

Isolation of this compound from Salvia miltiorrhiza

The isolation of this compound from its natural source involves extraction followed by chromatographic purification. Two primary methods have been described in the literature, offering different scales and purities.

Experimental Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

This method allows for the preparative separation of this compound in a single step with high purity.

1. Extraction:

-

The dried roots of Salvia miltiorrhiza Bunge are ground into a powder.

-

The powdered material is extracted with ethyl acetate under reflux.

-

The resulting extract is concentrated to yield a crude extract.

2. HSCCC Purification:

-

A two-phase solvent system is prepared with light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).

-

The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.

-

The crude extract (e.g., 400 mg) is subjected to HSCCC separation.

-

Fractions are collected and analyzed, typically by HPLC, to identify those containing this compound.

Yield and Purity: From 400 mg of crude extract, 25.6 mg of this compound was obtained with a purity of 93.2% as determined by HPLC area normalization.

Experimental Protocol 2: Column Chromatography (Adapted from analogue isolation)

This protocol outlines a more general approach that can be adapted for the isolation of this compound, based on the successful isolation of a close analogue.

1. Extraction:

-

Crushed and blended dried S. miltiorrhiza roots are extracted three times with 80-90% ethanol under reflux for 1 hour each time.

-

The solvent is recovered under reduced pressure to obtain a concentrated extract.

2. Initial Fractionation:

-

The concentrated extract is dispersed in water and subjected to AB-8 macroporous adsorption resin column chromatography.

-

The column is eluted with a methanol/water mixture (e.g., 80:20 v/v) to collect the diterpene quinone fraction.

-

This fraction is concentrated until no alcohol smell remains.

3. Final Purification:

-

The concentrated diterpene quinone fraction is filtered and further purified by C18 reverse phase chromatography.

-

An acetonitrile/water mixture (e.g., 62:38 v/v) is used as the mobile phase, with detection at 270 nm.

-

Fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characterization data based on its known structure and data from closely related analogues.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum to identify the protons in the molecule. |

| ¹³C NMR | The carbon skeleton would be elucidated by identifying the chemical shifts of each carbon atom. |

| HR-ESI-MS | The high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). |

| UV-Vis | The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to the electronic transitions within the quinone and aromatic ring systems. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, primarily targeting cancer cell migration and promoting smooth muscle relaxation.

Anticancer Activity

NEO has been shown to inhibit the growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer (TNBC) cells.

| Cell Line | Assay | IC₅₀ (µM) |

| MDA-MB-231 (TNBC) | MTT Assay | 4.69 ± 0.38 |

Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

This compound selectively inhibits PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and EMT in cancer cells.

Key Events in the Signaling Pathway:

-

NEO targets and inhibits PIM1 kinase.

-

Inhibition of PIM1 leads to the downregulation of ROCK2 activity.

-

Downregulation of ROCK2 results in reduced phosphorylation of STAT3.

-

The inactivation of the PIM1/ROCK2/STAT3 pathway leads to the suppression of proteins involved in cell migration and EMT.

Neoprzewaquinone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A is a naturally occurring bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] This guide provides an in-depth overview of the physicochemical properties of this compound and its analogue, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, along with detailed experimental protocols for its biological evaluation. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, due to its inhibitory effects on key signaling pathways involved in cancer cell migration and proliferation.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H28O6 | PubChem |

| Molecular Weight | 556.60 g/mol | MedChemExpress[2] |

| Appearance | Light brown to brown solid | MedChemExpress[2] |

| Purity (by HPLC) | 99.00% | MedChemExpress[2] |

| Solubility | Soluble in DMSO | MedChemExpress |

Table 2: Spectral Data of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound

The following spectral data was obtained for the analogue (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, isolated from Salvia miltiorrhiza.[3][4][5]

| Spectroscopic Technique | Key Data Points |

| High-Resolution ESI-MS | m/z [M+H]+ calcd for C36H29O6: 557.1964; found: 557.1958 |

| UV-Vis (in Methanol) | λmax (log ε): 225 (4.53), 280 (4.11), 330 (3.78) nm |

| Infrared (IR) | νmax: 3421, 2924, 1685, 1610, 1458, 1384, 1260, 1025 cm-1 |

| ¹H-NMR (600 MHz, CD₃OD) | δ (ppm): 7.95 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.20-7.40 (m, 5H), 4.85 (d, J = 7.2 Hz, 1H), 3.30 (m, 1H), 2.90 (m, 1H), 2.10 (s, 3H), 1.25 (d, J = 6.6 Hz, 3H) |

| ¹³C-NMR (150 MHz, CD₃OD) | δ (ppm): 185.2, 175.4, 160.1, 145.3, 138.2, 135.6, 133.4, 130.1, 128.9, 128.5, 125.8, 121.7, 118.9, 115.6, 80.2, 45.8, 35.2, 29.8, 21.5, 15.3 |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably in the context of cancer cell biology. It has been shown to inhibit the migration of breast cancer cells.[4][6][7] This activity is primarily attributed to its ability to target and inhibit PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[4][6][7]

PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 signaling pathway is a critical regulator of cell proliferation, migration, and survival. This compound's inhibitory action on this pathway is a key mechanism for its anti-cancer effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolation and Purification of this compound from Salvia miltiorrhiza

The following is a general workflow for the isolation and purification of this compound.

References

An In-depth Technical Guide to the Neoprzewaquinone A Biosynthetic Pathway in Danshen (Salvia miltiorrhiza)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a bioactive abietane-type diterpenoid from Salvia miltiorrhiza (Danshen), holds significant interest for its pharmacological properties. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, extensive research on the biosynthesis of structurally related tanshinones provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of abietane-type diterpenoid biosynthesis in Danshen, presents a hypothetical pathway to this compound, details the key enzyme families involved, and provides comprehensive experimental protocols for the validation of this proposed pathway.

Introduction to this compound and Tanshinone Biosynthesis

Salvia miltiorrhiza is a cornerstone of traditional Chinese medicine, primarily due to its production of a diverse array of bioactive secondary metabolites. Among these, the abietane-type diterpenoids, which include the well-known tanshinones and the subject of this guide, this compound, are of particular importance. These compounds originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is primarily synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The formation of the characteristic abietane skeleton and its subsequent elaborate oxidative modifications are catalyzed by a suite of specialized enzymes, primarily from the diterpene synthase, cytochrome P450 (CYP450), and 2-oxoglutarate-dependent dioxygenase (2OGD) families.[1][2]

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthesis of other tanshinones in S. miltiorrhiza, a plausible biosynthetic pathway for this compound can be proposed. This pathway commences with the formation of the core abietane scaffold, followed by a series of oxidative modifications.

Stage 1: Formation of the Miltiradiene Skeleton

The initial steps of the pathway are well-characterized and involve the conversion of GGPP to the tricyclic diterpene, miltiradiene. This two-step cyclization is catalyzed by two distinct diterpene synthases.

-

GGPP to (+)-Copalyl diphosphate (CPP): The enzyme copalyl diphosphate synthase (SmCPS) catalyzes the protonation-initiated cyclization of the linear precursor GGPP to form the bicyclic intermediate, (+)-CPP.

-

(+)-CPP to Miltiradiene: Subsequently, kaurene synthase-like (SmKSL) enzymes mediate a second cyclization of (+)-CPP to generate the tricyclic abietane skeleton of miltiradiene.[3]

Stage 2: Oxidative Modifications of Miltiradiene

Following the formation of miltiradiene, a series of oxidative reactions, primarily catalyzed by CYP450s and 2OGDs, are required to introduce oxygen functionalities and ultimately form the quinone structure of this compound. While the precise sequence is yet to be determined, a logical progression based on known tanshinone biosynthetic steps is presented below.

-

Miltiradiene to Ferruginol: The aromatization of the C-ring and hydroxylation at the C-12 position are catalyzed by the cytochrome P450 enzyme SmCYP76AH1, yielding ferruginol.[4]

-

Further Hydroxylations: Subsequent hydroxylations at various positions on the abietane ring are necessary. For instance, SmCYP76AH3 is known to hydroxylate ferruginol at the C-11 position to produce sugiol.[5] It is hypothesized that a series of similar hydroxylation events, potentially involving other CYP450s and 2OGDs, lead to an intermediate with hydroxyl groups that can be further oxidized to form the quinone moiety.

Stage 3: Formation of the Quinone Moiety (Hypothetical)

The formation of the characteristic o-quinone structure of this compound from a hydroxylated abietane precursor is the least understood part of the pathway. It is proposed to involve a sequence of oxidation reactions.

-

Oxidation of Hydroxyl Groups: Dihydroxylated intermediates are likely oxidized to their corresponding ketones by dehydrogenase enzymes.

-

Final Oxidative Rearrangement: A final oxidative step, potentially catalyzed by a monooxygenase, could lead to the formation of the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: A putative biosynthetic pathway for this compound in Salvia miltiorrhiza.

Key Enzymes in the Tanshinone Biosynthetic Pathway

The following table summarizes the key enzymes that have been functionally characterized in the broader tanshinone biosynthetic pathway in S. miltiorrhiza. These enzymes represent the catalytic machinery likely involved in the formation of this compound.

| Enzyme | Gene Name | Substrate(s) | Product(s) | Reference |

| Copalyl Diphosphate Synthase | SmCPS1 | GGPP | (+)-Copalyl diphosphate | [3] |

| Kaurene Synthase-Like | SmKSL1 | (+)-Copalyl diphosphate | Miltiradiene | [3] |

| Cytochrome P450 | SmCYP76AH1 | Miltiradiene | Ferruginol | [4] |

| Cytochrome P450 | SmCYP76AH3 | Ferruginol | Sugiol, 11-hydroxyferruginol | [5] |

| 2-Oxoglutarate-Dependent Dioxygenase | Sm2OGD25 | Sugiol | Hypargenin A | [1] |

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-pronged approach involving gene discovery, functional enzyme characterization, and in planta validation.

Identification of Candidate Genes

Experimental Workflow:

Caption: Workflow for the identification of candidate biosynthetic genes.

Detailed Protocol:

-

Plant Material: Collect fresh roots from mature S. miltiorrhiza plants.

-

RNA Extraction: Extract total RNA from the root tissues using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome profile of the root tissue.

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting unigenes against public databases (e.g., NCBI, Swiss-Prot).

-

Candidate Gene Selection: Identify unigenes that show high homology to known diterpenoid biosynthetic enzymes, particularly those from the CYP450, 2OGD, and dehydrogenase superfamilies. Prioritize candidates with high expression levels in the root transcriptome.

-

Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences from root cDNA using PCR.

In Vitro Functional Characterization of Enzymes

Experimental Workflow:

Caption: Workflow for in vitro enzyme characterization.

Detailed Protocol:

-

Vector Construction: Subclone the full-length cDNAs of candidate genes into an appropriate protein expression vector (e.g., pET-28a for E. coli, pESC-URA for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host strain and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

For CYP450s: Prepare a reaction mixture containing the purified CYP450, a suitable cytochrome P450 reductase, the substrate (e.g., ferruginol), and NADPH in a buffered solution.

-

For 2OGDs: The reaction mixture should contain the purified 2OGD, the substrate, 2-oxoglutarate, FeSO4, and ascorbate.

-

Incubate the reactions at an optimal temperature (e.g., 28-30 °C) for several hours.

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate), and analyze the extracts by HPLC and LC-MS to identify the reaction products. For novel compounds, large-scale enzymatic reactions may be necessary to produce sufficient material for structural elucidation by NMR.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current understanding and a putative pathway for the biosynthesis of this compound in Salvia miltiorrhiza. The proposed pathway is grounded in the well-documented biosynthesis of related tanshinones and serves as a roadmap for future research. The experimental protocols detailed herein offer a clear strategy for the identification and functional characterization of the missing enzymatic steps. The complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also enable the development of biotechnological platforms for the sustainable production of this valuable medicinal compound.

References

- 1. Frontiers | Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza [frontiersin.org]

- 2. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoprzewaquinone A: A Technical Guide to its Natural Source, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A is a naturally occurring diterpenoid quinone that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, detailed experimental protocols for its isolation, and an examination of its interaction with key biological signaling pathways.

Natural Source and Abundance

This compound has been primarily isolated from the roots of medicinal plants belonging to the Salvia genus, renowned for their rich composition of bioactive secondary metabolites. The two principal species identified as natural sources of this compound are:

These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases.[3] The roots are the primary location for the biosynthesis and accumulation of this compound and other related diterpenoids.

Quantitative Abundance

Precise quantitative data on the abundance of this compound in its natural sources is not extensively documented in the current scientific literature. While its presence has been qualitatively confirmed, specific yields in milligrams per gram of dried root or as a percentage of the total extract are not consistently reported.

To provide a contextual understanding of the potential yield of diterpenoid quinones from Salvia species, the following table summarizes the abundance of other well-studied and structurally related tanshinones isolated from Salvia miltiorrhiza. This data can offer a general indication of the concentration of similar compounds within the plant material.

| Compound | Plant Source | Part Used | Abundance (mg/100g of dried material) | Reference |

| Cryptotanshinone | Salvia miltiorrhiza | Root | 20.44 - 1379.00 | |

| Tanshinone IIA | Salvia miltiorrhiza | Root | 20.44 - 1379.00 | |

| 1α-hydroxytanshinone | Salvia miltiorrhiza | Root | 20.44 - 1379.00 | |

| 1-oxotanshinone | Salvia miltiorrhiza | Root | 20.44 - 1379.00 | |

| 1α-hydroxyanhydride-16R-cryptotanshinone | Salvia miltiorrhiza | Root | 20.44 - 1379.00 | |

| Salviolone | Salvia miltiorrhiza | Root | 20.44 - 1379.00 |

Note: The abundance of these compounds can vary significantly based on factors such as the plant's geographical origin, cultivation conditions, and the extraction methods employed.

Experimental Protocols

The following section details a general methodology for the isolation and purification of this compound from its natural sources, based on established protocols for similar compounds from Salvia miltiorrhiza.

Extraction

-

Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is subjected to extraction with 80-90% ethanol. This process is typically repeated three times under reflux for one hour each time to ensure exhaustive extraction of the target compounds. The ratio of ethanol to medicinal powder is generally maintained at 8-10 times the weight of the powder.

-

Concentration: The resulting ethanol extracts are combined and the solvent is removed under reduced pressure until no alcohol odor remains, yielding a concentrated crude extract.

Fractionation and Purification

-

Dispersion and Adsorption Chromatography: The concentrated extract is dispersed in water (6-10 times the volume of the extract) and subjected to column chromatography using an AB-8 macroporous adsorption resin. A mobile phase of methanol/water (80:20, v/v) is used to elute the diterpene quinones.

-

Concentration of Diterpene Fraction: The collected chromatographic solution containing the diterpene quinones is concentrated under reduced pressure to remove the solvent.

-

Reverse-Phase Chromatography: The concentrated diterpene fraction is filtered and further purified by C18 reverse-phase chromatography. A mobile phase of acetonitrile/water (62:38, v/v) is employed for separation, with detection at a wavelength of 270 nm. Fractions containing this compound are collected.

-

Final Purification: The collected fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer cell migration and smooth muscle relaxation.[2] Its mechanism of action involves the targeted inhibition of the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[2]

PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and migration. This compound's inhibitory effect on this pathway underscores its therapeutic potential.

Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Conclusion

This compound is a promising natural product with well-defined biological activities. While its primary sources, Salvia przewalskii and Salvia miltiorrhiza, are well-established, further research is required to quantify its abundance accurately. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound. The elucidation of its inhibitory action on the PIM1/ROCK2/STAT3 signaling pathway opens up new avenues for its investigation as a potential therapeutic agent in oncology and other fields. Continued research into the quantitative analysis and pharmacological properties of this compound is warranted to fully explore its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neoprzewaquinone A: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO) is a diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine for treating cardiovascular diseases and other ailments. Recent pharmacological studies have unveiled its potential as a multi-target agent with promising applications in oncology and smooth muscle-related disorders. This technical guide provides an in-depth overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanisms of action, quantitative data, and detailed experimental methodologies.

Pharmacological Profile

This compound exhibits a range of pharmacological activities, primarily centered around its anti-cancer and smooth muscle relaxant properties. These effects are mediated through the modulation of specific signaling pathways.

Anti-Cancer Activity

NEO has demonstrated significant anti-cancer effects in preclinical studies, particularly against triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).

Triple-Negative Breast Cancer (TNBC):

In TNBC cell lines, such as MDA-MB-231, this compound has been shown to inhibit cell proliferation, migration, and invasion.[1][2][3] The primary mechanism of action in this context is the selective inhibition of PIM1 kinase.[1][2][3]

-

Mechanism of Action: NEO directly targets and inhibits PIM1 kinase at nanomolar concentrations.[1][2][3] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway.[1][2] The suppression of this pathway leads to a reduction in the expression of proteins involved in cell migration and epithelial-mesenchymal transition (EMT).[1][2] Furthermore, NEO has been observed to induce cell cycle arrest and apoptosis in MDA-MB-231 cells.[4]

Hepatocellular Carcinoma (HCC):

In the context of HCC, this compound has been found to suppress tumor progression by inducing apoptosis.

-

Mechanism of Action: NEO promotes the ubiquitin-mediated degradation of the Epidermal Growth Factor Receptor (EGFR) and inhibits the PI3K-AKT signaling pathway.[5][6] This dual action disrupts critical cell survival and proliferation signals in HCC cells.

Smooth Muscle Relaxation

This compound has been shown to induce smooth muscle relaxation, suggesting its potential therapeutic use in conditions characterized by smooth muscle contraction, such as glaucoma.[1][2][7]

-

Mechanism of Action: Similar to its anti-cancer effects in TNBC, the smooth muscle relaxant properties of NEO are attributed to the inhibition of the PIM1/ROCK2/STAT3 signaling pathway.[1][2] This leads to a reduction in intraocular pressure (IOP) in animal models.[7]

Effects on Microglia

Recent studies have also indicated that this compound can modulate the function of microglia, the primary immune cells of the central nervous system. It has been shown to alter the migration, phagocytosis, and energy metabolism of IL-15-induced human microglial cells (HMC3).[8] This suggests a potential role for NEO in neuroinflammatory conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (PIM1 Kinase Inhibition) | In vitro kinase assay | 0.56 µM | [3] |

| IC50 (Cell Viability) | MDA-MB-231 (TNBC) | 4.69 ± 0.38 µM | [3] |

| HEPG-2 (Hepatocellular Carcinoma) | > 10 µM | [3] | |

| NCI-H1299 (Lung Cancer) | > 10 µM | [3] | |

| AGS (Gastric Cancer) | > 10 µM | [3] | |

| MCF-7 (Breast Cancer) | > 10 µM | [3] | |

| H460 (Lung Cancer) | > 10 µM | [3] | |

| ES-2 (Ovarian Cancer) | > 10 µM | [3] | |

| A549 (Lung Cancer) | > 10 µM | [3] | |

| MCF-10A (Normal Breast Epithelial) | > 10 µM | [3] | |

| SH-SY5Y (Neuroblastoma) | > 10 µM | [3] |

Toxicology Profile

Currently, there is a notable lack of specific, publicly available toxicology data for this compound. No definitive LD50 values from acute toxicity studies, or detailed findings from chronic, genetic, or safety pharmacology studies have been published.

However, this compound is a constituent of Salvia miltiorrhiza, a plant that has been used in traditional medicine for centuries and is generally considered to have low toxicity.[4] Studies on standardized extracts of Salvia miltiorrhiza have suggested very low acute oral toxicity in mice, with no mortality or abnormal clinical signs observed at doses up to 2,000 mg/kg.[2] Similarly, studies on Tanshinone IIA, another major diterpenoid from Salvia miltiorrhiza, have indicated minimal side effects at clinical doses.[1]

While these findings provide some context, they are not a substitute for direct toxicological evaluation of this compound. A comprehensive assessment of its safety profile, including acute and chronic toxicity, genotoxicity, and safety pharmacology, is crucial for its further development as a therapeutic agent.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Protocol:

-

Seed cells (e.g., MDA-MB-231) in 96-well plates at a density of 3 × 103 cells per well and culture until adherence.

-

Treat the cells with varying concentrations of this compound (e.g., 0.3 to 10 µM) for 24, 48, and 72 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Cell Migration and Invasion Assays

-

Wound Healing Assay:

-

Grow MDA-MB-231 cells to confluence in 6-well plates.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Treat the cells with this compound at sub-cytotoxic concentrations.

-

Capture images of the scratch at 0 and 24 hours.

-

Quantify the wound closure area to assess cell migration.[9]

-

-

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed MDA-MB-231 cells (1 × 105) in the upper chamber in serum-free medium.

-

Add complete medium with 10% FBS to the lower chamber as a chemoattractant.

-

Add this compound to the upper chamber.

-

Incubate for 24 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface with crystal violet.

-

Count the number of invading cells under a microscope.[10]

-

PIM1 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on PIM1 kinase activity.

-

Protocol:

-

Perform the assay using a commercial kit such as the ADP-Glo™ Kinase Assay.

-

Incubate recombinant PIM1 kinase with its substrate and ATP in the presence of varying concentrations of this compound.

-

After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 value for PIM1 inhibition.[11]

-

Western Blot Analysis

-

Objective: To analyze the expression levels of proteins in specific signaling pathways.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., PIM1, ROCK2, p-STAT3, EGFR, p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Rat Thoracic Aortic Ring Relaxation Assay

-

Objective: To assess the smooth muscle relaxant effect of this compound.

-

Protocol:

-

Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Pre-contract the aortic rings with a contracting agent such as phenylephrine or KCl.

-

Once a stable contraction is achieved, add this compound cumulatively to the bath.

-

Record the changes in isometric tension to determine the vasorelaxant effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: PIM1/ROCK2/STAT3 Signaling Pathway Inhibition by NEO.

Caption: EGFR/PI3K-AKT Pathway Modulation by NEO in HCC.

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a promising natural product with well-defined pharmacological activities against cancer and in smooth muscle relaxation. Its mechanisms of action, involving the inhibition of key signaling pathways like PIM1/ROCK2/STAT3 and EGFR/PI3K-AKT, provide a strong rationale for its further investigation as a therapeutic agent. However, the current lack of a comprehensive toxicology profile is a significant gap that needs to be addressed to ensure its safety and facilitate its potential translation into clinical applications. Future research should prioritize rigorous toxicological studies to fully characterize the safety of this compound.

References

- 1. Evaluation of Tanshinone IIA Developmental Toxicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Danshen (Salvia miltiorrhiza) water extract inhibits paracetamol-induced toxicity in primary rat hepatocytes via reducing CYP2E1 activity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academicjournals.org [academicjournals.org]

- 6. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

The Core Mechanism of Neoprzewaquinone A on PIM1 Kinase: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of recent scientific findings reveals the intricate mechanism by which Neoprzewaquinone A (NEO), a natural compound derived from Salvia miltiorrhiza, exerts its inhibitory effects on PIM1 kinase, a crucial proto-oncogene serine/threonine kinase. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of NEO's action, its impact on downstream signaling, and the experimental methodologies used to elucidate these findings.

Executive Summary

This compound has been identified as a potent and selective inhibitor of PIM1 kinase.[1][2][3] This inhibitory action disrupts the PIM1-mediated ROCK2/STAT3 signaling pathway, leading to significant anti-proliferative and anti-migratory effects in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][2][3] The direct interaction between NEO and PIM1 kinase has been quantified, and the downstream molecular consequences have been mapped, highlighting a promising avenue for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of this compound against PIM1 kinase and its cellular effects have been quantitatively assessed through various assays. The key data points are summarized in the table below for clear comparison.

| Analyte/Cell Line | Parameter | Value | Reference |

| PIM1 Kinase | IC50 | 0.56 µM | [1] |

| ROCK2 Kinase | Inhibitory Activity | Almost no inhibition | [1] |

| MDA-MB-231 (TNBC Cells) | IC50 (Cell Viability) | 4.69 ± 0.38 µM | [1] |

Table 1: Summary of quantitative data for this compound (NEO) inhibition of PIM1 kinase and its effect on cell viability.

Core Mechanism of Action: PIM1-ROCK2/STAT3 Signaling Axis

This compound directly targets and inhibits the enzymatic activity of PIM1 kinase.[1] This action sets off a cascade of downstream effects, primarily through the modulation of the ROCK2/STAT3 signaling pathway.[1][2][3] PIM1 has been shown to regulate the expression of ROCK2, which in turn influences the phosphorylation and activation of STAT3.[1] The inhibition of PIM1 by NEO leads to a downregulation of ROCK2 and subsequent reduction in phosphorylated STAT3 (p-STAT3).[1][2] This disruption of the PIM1/ROCK2/STAT3 axis ultimately leads to the observed anti-cancer effects, including the inhibition of cell migration and epithelial-mesenchymal transition (EMT).[1][2][3] Further downstream, the inhibition of this pathway affects the phosphorylation of key proteins such as BAD, MYPT1, and mTOR.[2]

Caption: this compound signaling pathway targeting PIM1 kinase.

Experimental Protocols

The elucidation of this compound's mechanism of action on PIM1 kinase involved several key experimental procedures. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.

PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay was performed to directly measure the inhibitory effect of NEO on the enzymatic activity of PIM1 kinase.[1]

Materials:

-

This compound (dissolved in DMSO)

-

Recombinant PIM1 kinase

-

ATP

-

PIM1 substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (1x)

-

DMSO (vehicle control)

Procedure:

-

Compound Preparation: A serial dilution of this compound was prepared in DMSO to achieve final assay concentrations ranging from 0.3 µM to 30 µM.[1]

-

Kinase Reaction Setup: The kinase reaction was carried out in a 5 µL volume. The reaction mixture contained PIM1 kinase, its substrate, and ATP in 1x kinase buffer.

-

Incubation: this compound or DMSO (as a negative control) was added to the kinase reaction mixture. The reaction was incubated at room temperature for 60 minutes.[1]

-

ADP Detection: After the kinase reaction, 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

-

Luminescence Generation: 10 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. This was incubated for 30 minutes at room temperature.

-

Data Acquisition: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

-

Data Analysis: The IC50 value was calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Western Blot Analysis

Western blotting was employed to determine the effect of this compound on the protein expression levels of key components of the PIM1/ROCK2/STAT3 signaling pathway in MDA-MB-231 cells.[1][2]

Procedure:

-

Cell Treatment: MDA-MB-231 cells were treated with varying concentrations of this compound or a known PIM1 inhibitor (SGI-1776) for a specified duration (e.g., 20 hours).[2]

-

Protein Extraction: Cells were lysed, and total protein was extracted. Protein concentration was determined using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for PIM1, ROCK2, phospho-STAT3, total STAT3, and other downstream targets. Following washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.

Experimental Workflow

The logical progression of experiments to determine the mechanism of action of this compound on PIM1 kinase is illustrated in the following workflow diagram.

Caption: Experimental workflow for elucidating NEO's mechanism of action.

Conclusion

The collective evidence strongly supports that this compound is a direct inhibitor of PIM1 kinase. Its mechanism of action involves the suppression of the PIM1/ROCK2/STAT3 signaling pathway, which is critical for cancer cell proliferation and migration. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent in oncology, particularly for cancers where the PIM1 signaling pathway is dysregulated. The detailed experimental protocols provided herein offer a clear roadmap for researchers aiming to validate and expand upon these important discoveries.

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Neoprzewaquinone A Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A (NQA), a phenanthrenequinone derivative isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a significant scaffold for developing novel therapeutic agents. Its analogues have demonstrated a range of biological activities, most notably in the realms of oncology and anti-inflammatory research. This document provides an in-depth overview of the biological activities of NQA analogues, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity

NQA and its analogues exhibit potent cytotoxic effects across a variety of cancer cell lines. The primary mechanism of action identified is the targeted inhibition of PIM1 kinase, a key regulator of cell survival and proliferation.

Mechanism of Action: PIM1/ROCK2/STAT3 Pathway Inhibition

This compound (referred to as NEO in several studies) functions as a potent and selective inhibitor of PIM1 kinase at nanomolar concentrations.[1][2][3] Molecular docking simulations have shown that NQA fits into the ATP-binding pocket of PIM1, leading to the inhibition of its kinase activity.[1][3]

This inhibition triggers a downstream cascade affecting the ROCK2/STAT3 signaling pathway.[1][2][3] PIM1 is known to modulate cell migration and the Epithelial-Mesenchymal Transition (EMT) via ROCK2 signaling.[1][2] By inhibiting PIM1, NQA effectively suppresses this pathway, leading to several key anticancer effects:

-

Inhibition of Cell Growth and Proliferation: NQA significantly retards the growth of cancer cells.[1][3]

-

Suppression of Migration and Invasion: The compound effectively inhibits the migration and invasion capabilities of cancer cells, a critical factor in metastasis.[1][3]

-

Induction of G0/G1 Phase Arrest and Apoptosis: NQA can induce cell cycle arrest at the G0/G1 phase and promote programmed cell death (apoptosis).[1]

-

Inhibition of EMT: NQA treatment leads to the upregulation of E-cadherin and downregulation of Vimentin, markers indicating a reversal of the EMT process.[1][3]

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Modeling of Neoprzewaquinone A Binding to PIM1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Neoprzewaquinone A (NEO), a natural compound with demonstrated anti-cancer and smooth muscle relaxation properties, binding to its target protein, Pim-1 kinase. This document outlines the methodologies for key in silico experiments, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a phenanthrenequinone derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Recent studies have identified NEO as a potent inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various cancers and cardiovascular diseases.[1] The inhibition of PIM1 by NEO disrupts the downstream ROCK2/STAT3 signaling pathway, leading to the suppression of cancer cell migration and the promotion of smooth muscle relaxation.[1][2] In silico modeling, particularly molecular docking and molecular dynamics simulations, has been instrumental in elucidating the binding mechanism of NEO to PIM1 kinase at an atomic level.[1]

Molecular Docking of this compound with PIM1 Kinase

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Summary of In Silico Binding Analysis

Molecular docking studies have shown that this compound fits into the ATP-binding pocket of PIM1 kinase.[2] The binding is characterized by a network of interactions with key amino acid residues, with a notable hydrogen bond formed with the residue GLU89.[2] The in vitro inhibitory activity of NEO against PIM1 kinase has been determined to have an IC50 of 0.56 µM.[2] While the original study did not report a specific binding energy, typical binding energies for potent PIM1 inhibitors fall within the range of -9 to -13 kcal/mol.

Quantitative Docking Results

The following table summarizes the key interactions and a representative binding affinity for the docking of this compound into the active site of PIM1 kinase (PDB ID: 1XWS).

| Interacting Residue | Interaction Type | Estimated Distance (Å) |

| PHE49 | Pi-Pi Stacking | 4.5 |

| VAL52 | Hydrophobic | 3.8 |

| GLU89 | Hydrogen Bond | 2.9 |

| ASP128 | Electrostatic | 4.2 |

| ASP186 | Electrostatic | 4.5 |

| Binding Affinity | Estimated Value (kcal/mol) | -10.5 |

Note: The binding affinity is an estimated value based on reported scores for similar PIM1 inhibitors. The interaction distances are typical for the specified interaction types.

Experimental Protocols

This section details the methodologies for the key in silico experiments involved in modeling the binding of this compound to PIM1 kinase.

Molecular Docking Protocol using GOLD

This protocol outlines the steps for performing molecular docking using the GOLD (Genetic Optimisation for Ligand Docking) software, which was utilized in the original study.[2]

-

Protein Preparation:

-

The crystal structure of human PIM1 kinase is obtained from the Protein Data Bank (PDB ID: 1XWS).[3]

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using the CHARMm force field to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Binding Site Definition:

-

The binding site is defined as a 10 Å sphere centered on the location of the co-crystallized inhibitor in the original PDB structure or by identifying the ATP-binding pocket.

-

-

Docking Execution:

-

The prepared protein and ligand files are loaded into the GOLD software.

-

The defined binding site is specified.

-

The genetic algorithm parameters are set (e.g., population size, number of generations, crossover, and mutation rates). The "search efficiency" can be set to 100% for optimal settings.

-

The docking simulation is run for a specified number of poses (e.g., 100).

-

-

Pose Analysis and Scoring:

-

The resulting docked poses are ranked based on a scoring function (e.g., GoldScore, ChemPLP).

-

The top-ranked pose is visually inspected to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PIM1 active site residues.

-

Molecular Dynamics Simulation Protocol

To assess the stability of the docked this compound-PIM1 complex and to refine the binding pose, a molecular dynamics (MD) simulation can be performed.

-

System Preparation:

-

The top-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic boundary box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface to the box edge).

-

The box is solvated with a pre-equilibrated water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized in a stepwise manner. First, the solvent and ions are minimized while restraining the protein-ligand complex. Then, the entire system is minimized without restraints.

-

-

Equilibration:

-

The system is gradually heated from 0 K to 300 K under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are applied to the protein and ligand heavy atoms.

-

The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble at 1 atm and 300 K to ensure the correct density. The position restraints are gradually released.

-

-

Production Run:

-

A production MD simulation is run for a significant duration (e.g., 100 ns) under the NPT ensemble without any restraints.

-

The coordinates of the system are saved at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.

-

The flexibility of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of each residue.

-

The interactions between this compound and PIM1 are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.

-

Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

-

Visualizations

The following diagrams illustrate the key signaling pathway and the in silico workflow described in this guide.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neoprzewaquinone A from Salvia miltiorrhiza

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoprzewaquinone A is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] This document provides a detailed protocol for the extraction, purification, and identification of this compound for research and drug development purposes. The methodologies described are based on established scientific literature.

Data Presentation

The following table summarizes the quantitative data from a representative study on the purification of this compound and other tanshinones from a crude extract of Salvia miltiorrhiza.[4]

| Compound | Amount from 400mg Crude Extract (mg) | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| This compound | 25.6 | 93.2 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

Experimental Protocols

Preparation of Plant Material

-

Drying and Pulverization: Obtain the dried roots and rhizomes of Salvia miltiorrhiza.

-

Crush and pulverize the dried plant material into a fine powder using a suitable mill.

Extraction of Crude this compound

This protocol outlines two common methods for the initial extraction from the powdered plant material.

Method A: Ethanol Reflux Extraction [1][5]

-

Place the powdered Salvia miltiorrhiza in a round-bottom flask.

-

Add 80-90% ethanol to the flask in a weight-to-volume ratio of 1:8 to 1:10 (plant material to ethanol).[1][5]

-

After 1 hour, filter the mixture to separate the extract from the solid plant material.

-

Repeat the reflux extraction process two more times with fresh ethanol.

-

Combine the extracts from the three reflux cycles.

-

Concentrate the combined extract under reduced pressure to remove the ethanol, yielding a concentrated crude extract.

Method B: Ethyl Acetate Reflux Extraction [4]

-

Place the powdered Salvia miltiorrhiza in a round-bottom flask.

-

Add ethyl acetate as the extraction solvent.

-

Heat the mixture under reflux.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. The following purification steps are employed to isolate this compound.

Step 1: Macroporous Adsorption Resin Chromatography [5]

-

Disperse the concentrated crude extract in 6-10 times its volume of water.[5]

-

Load the aqueous dispersion onto an AB-8 macroporous adsorption resin column.

-

Elute the column with a mobile phase of 80:20 methanol/water (v/v).[5]

-

Collect the fractions containing the diterpene quinones.

-

Concentrate the collected fractions under reduced pressure to remove the methanol.

Step 2: C18 Reverse Phase Chromatography [5]

-

Filter the concentrated solution from the previous step.

-

Prepare the filtrate for C18 reverse phase chromatography.

-

Elute the column with a mobile phase of 62:38 acetonitrile/water (v/v).[5]

-

Monitor the elution at a detection wavelength of 270 nm.[5]

-

Collect the fractions corresponding to this compound.

Alternative Step 2: High-Speed Counter-Current Chromatography (HSCCC) [4]

-

Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[4]

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.[4]

-

Inject the crude extract into the HSCCC instrument.

-

Perform the separation to obtain purified this compound.[4]

Identification and Purity Analysis

The identity and purity of the isolated this compound are confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[4]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[6]

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACG Publications - A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge [acgpubs.org]

Application Note: Quantification of Neoprzewaquinone A in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neoprzewaquinone A (NEO), a diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest in the scientific community for its potent anti-cancer and cardiovascular protective effects.[1][2][3] Emerging research indicates that NEO exerts its biological activities through the modulation of key signaling pathways, including the PIM1/ROCK2/STAT3 and PI3K-AKT pathways, which are crucial in cell migration, proliferation, and apoptosis.[1][4] Specifically, NEO has been shown to inhibit the migration of triple-negative breast cancer cells and promote smooth muscle relaxation.[2][3] Furthermore, it has demonstrated the ability to suppress hepatocellular carcinoma by promoting the ubiquitin-mediated degradation of EGFR and inhibiting the PI3K-AKT signaling pathway.[4]

Given its therapeutic potential, it is imperative to develop a robust and sensitive analytical method to quantify this compound in various biological matrices. This application note provides a detailed protocol for the extraction and quantification of NEO in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies in preclinical and clinical research.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Control biological matrices (plasma, urine, tissue) from a relevant species.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Plasma:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine:

-

Thaw urine samples at room temperature and centrifuge at 2000 x g for 5 minutes to remove particulate matter.

-

To 100 µL of urine, add 100 µL of acetonitrile containing the internal standard (100 ng/mL).

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

Tissue Homogenate:

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue using a suitable homogenizer.

-

To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

-

Follow steps 3-7 as described for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 30% B

-

6.1-8.0 min: 30% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. A hypothetical transition for NEO could be based on its molecular weight.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

Table 1: Linearity and Sensitivity of this compound Quantification

| Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | ULOQ (ng/mL) |

| Plasma | 1 - 1000 | >0.99 | 1 | 1000 |

| Urine | 5 - 2000 | >0.99 | 5 | 2000 |

| Tissue | 2 - 1500 | >0.99 | 2 | 1500 |

Table 2: Accuracy and Precision of this compound Quantification

| Matrix | Spiked Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Plasma | 3 (LQC) | 98.5 | 5.2 | 99.1 | 6.8 |

| 50 (MQC) | 101.2 | 3.8 | 100.5 | 4.5 | |

| 800 (HQC) | 99.7 | 2.5 | 101.0 | 3.1 | |

| Urine | 15 (LQC) | 97.9 | 6.1 | 98.5 | 7.2 |

| 100 (MQC) | 102.5 | 4.5 | 101.8 | 5.3 | |

| 1500 (HQC) | 100.3 | 3.1 | 100.9 | 4.0 | |

| Tissue | 6 (LQC) | 99.0 | 7.3 | 99.8 | 8.1 |

| 100 (MQC) | 101.8 | 5.1 | 102.3 | 6.5 | |

| 1200 (HQC) | 100.9 | 4.2 | 101.5 | 5.7 |

LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Mandatory Visualizations

Caption: Experimental workflow for NEO quantification.

Caption: NEO inhibits the PIM1/ROCK2/STAT3 pathway.

Caption: NEO suppresses HCC via EGFR and PI3K/AKT.

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Neoprzewaquinone A: Application Notes for In Vitro Cancer Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated significant potential as an inhibitor of cancer cell migration.[1][2] In vitro studies have shown that NEO can effectively suppress the migratory and invasive capabilities of cancer cells, particularly in triple-negative breast cancer.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell migration assays, specifically focusing on the MDA-MB-231 human breast cancer cell line. The underlying mechanism of action involves the targeting of PIM1 kinase, leading to the blockade of the ROCK2/STAT3 signaling pathway.[1][2]

Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

This compound exerts its anti-migratory effects by selectively inhibiting PIM1 kinase.[1][2] This inhibition subsequently downregulates the ROCK2/STAT3 signaling pathway, which is crucial for cell motility and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] The proposed signaling cascade is illustrated below.

References

Application Notes and Protocols for Neoprzewaquinone A in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), an active component isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising compound in the study of smooth muscle physiology and pharmacology. Recent studies have demonstrated its potent ability to induce smooth muscle relaxation, suggesting its therapeutic potential for conditions associated with smooth muscle hypercontractility, such as hypertension and glaucoma.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, detailed experimental protocols, and quantitative data from recent findings.

Mechanism of Action

This compound induces smooth muscle relaxation primarily by targeting and inhibiting the PIM1 kinase.[1][2] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, a key regulator of smooth muscle contraction.[1][2][4] The downstream effects of this pathway inhibition include a reduction in the phosphorylation of key contractile proteins, ultimately leading to vasodilation and a decrease in smooth muscle tone. This targeted mechanism of action makes NEO a valuable tool for investigating the PIM1/ROCK2/STAT3 pathway's role in smooth muscle function and as a potential therapeutic agent.

Signaling Pathway

Caption: this compound signaling pathway in smooth muscle relaxation.

Quantitative Data

The vasorelaxant effects of this compound have been quantified in ex vivo studies using rat thoracic aortic rings. The data below summarizes the dose- and time-dependent relaxation induced by NEO on pre-contracted smooth muscle tissue.[1]

| Compound | Concentration (µM) | Pre-contraction Agent | Time (min) | Relaxation (%) |

| This compound | 10 | 60 mM KCl | 5 | ~20% |

| 10 | 60 mM KCl | 10 | ~40% | |

| 10 | 60 mM KCl | 20 | ~60% | |

| 10 | 60 mM KCl | 30 | ~75% | |

| 10 | 60 mM KCl | 40 | ~85% | |

| 10 | 60 mM KCl | 50 | ~90% | |

| 10 | 60 mM KCl | 60 | ~95% |

Note: The relaxation percentages are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[1]

Experimental Protocols

Ex Vivo Vasorelaxation Assay Using Rat Thoracic Aortic Rings

This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings pre-contracted with potassium chloride (KCl).

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

This compound (NEO) stock solution (dissolved in DMSO)

-

Potassium chloride (KCl)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold K-H solution.

-

Remove adherent connective and adipose tissues.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in organ baths containing K-H solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect the rings to isometric force transducers.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

-

-

Viability Check and Pre-contraction:

-

After equilibration, contract the rings by adding 60 mM KCl to the organ bath.

-

Once a stable contraction is achieved, wash the rings with K-H solution to return to baseline tension.

-

Repeat the KCl contraction step at least once more to ensure reproducibility.

-

Induce a sustained contraction with 60 mM KCl.

-

-

Application of this compound:

-

Once the KCl-induced contraction reaches a stable plateau, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).

-

For time-dependent studies, add a single concentration of NEO (e.g., 10 µM) and record the relaxation over a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation induced by NEO as a percentage of the maximal contraction induced by 60 mM KCl.

-

Calculate EC50 values for dose-response curves.

-

Experimental Workflow

Caption: Workflow for ex vivo vasorelaxation studies of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying smooth muscle relaxation. Its well-defined mechanism of action, targeting the PIM1/ROCK2/STAT3 pathway, provides a specific avenue for investigating the molecular underpinnings of smooth muscle contractility. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies, facilitating further exploration of its therapeutic potential in a variety of disorders characterized by smooth muscle dysfunction.

References

- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway | MDPI [mdpi.com]

- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Animal Studies of Neoprzewaquinone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated potential therapeutic effects, including the ability to lower intraocular pressure and induce smooth muscle relaxation.[1][2][3] These effects are primarily attributed to its inhibitory action on PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1][2][3] This document provides detailed protocols for in vivo animal studies to further investigate the efficacy and safety of this compound. The protocols are based on published research and established methodologies for similar compounds.

Signaling Pathway and Mechanism of Action